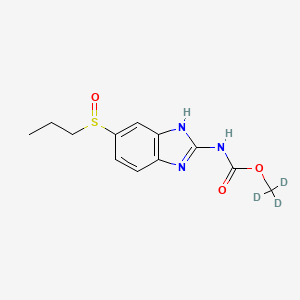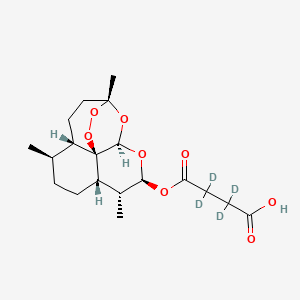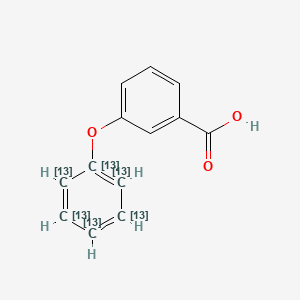
(R)-布洛芬-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
斑马鱼中的立体选择性效应
Song 等人 (2018) 的研究探讨了布洛芬对映异构体,包括 R-(-)-布洛芬,对成年斑马鱼代谢的立体选择性效应。他们观察到即使在低浓度的 R-(-)-布洛芬下,也有明显的代谢和抗氧化防御系统紊乱,强调了其对水生生物的环境影响和生物活性 (Song et al., 2018)。
地布洛芬治疗进展
Gliszczyńska 和 Sánchez-López (2021) 的一项研究讨论了地布洛芬(布洛芬更有效的对映异构体)的治疗潜力,表明其在减少癌症发展和预防神经退行性疾病中的应用。他们回顾了地布洛芬的新型制剂,强调了其超越传统抗炎应用的潜力 (Gliszczyńska & Sánchez-López, 2021)。
神经元恢复的分子机制
Dill 等人 (2010) 发现布洛芬可以抑制神经元中的 RhoA 信号传导,促进轴突生长和脊髓损伤的功能恢复。这项研究揭示了布洛芬促进神经元修复的潜在分子机制,为其在神经退行性疾病和脊髓损伤治疗中的应用提供了见解 (Dill et al., 2010)。
对结核病治疗的影响
Vilaplana 等人 (2013) 的一项研究发现,用布洛芬治疗感染结核分枝杆菌的小鼠可减少肺部病变、菌载量并提高存活率。这表明布洛芬作为结核病辅助治疗的潜在作用 (Vilaplana et al., 2013)。
心肌缺血再灌注损伤的保护机制
Chi 等人 (2019) 研究了布洛芬在大鼠心肌缺血再灌注损伤中的保护机制。他们发现布洛芬激活 PI3K/Akt/mTOR 信号通路,减少炎症和细胞凋亡,减轻心肌损伤。这表明其在心血管疾病中的潜在治疗应用 (Chi et al., 2019)。
SCISSOR 研究中的 Rho 抑制
Kopp 等人 (2016) 详细介绍了临床研究方案 (SCISSOR),探讨了急性脊髓损伤后大剂量布洛芬治疗。该研究旨在评估布洛芬在促进神经功能恢复中的安全性和有效性,突出了其在脊髓损伤治疗中的潜在临床应用 (Kopp et al., 2016)。
作用机制
Target of Action
The primary targets of ®-Ibuprofen-d3 are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .
Mode of Action
®-Ibuprofen-d3 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . The ®-Ibuprofen-d3 enantiomer is metabolized to the (S)-Ibuprofen, which is the active form that inhibits COX-1 and COX-2 .
Biochemical Pathways
The action of ®-Ibuprofen-d3 affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, and fever responses .
Pharmacokinetics
The pharmacokinetics of ®-Ibuprofen-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed. It is widely distributed in the body and can cross the blood-brain barrier. The ®-Ibuprofen-d3 is metabolized in the liver to the active (S)-Ibuprofen . It is then further metabolized and excreted in the urine. The bioavailability of ®-Ibuprofen-d3 can be influenced by factors such as food intake and gastric pH.
Result of Action
The molecular and cellular effects of ®-Ibuprofen-d3’s action include a reduction in the production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced leukocyte migration and decreased activity of inflammatory cells .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ibuprofen-d3 involves the conversion of a starting material, (R)-2-phenylpropionic acid, into (R)-Ibuprofen-d3 through a series of chemical reactions.", "Starting Materials": [ "(R)-2-phenylpropionic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanesulfonyl chloride (CH3SO2Cl)", "Triethylamine (NEt3)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: (R)-2-phenylpropionic acid is reacted with methanesulfonyl chloride and triethylamine in DMF to form (R)-2-phenylpropionyl chloride.", "Step 2: (R)-2-phenylpropionyl chloride is reduced with sodium borodeuteride in methanol to form (R)-2-phenylpropionic acid-d3.", "Step 3: (R)-2-phenylpropionic acid-d3 is reacted with thionyl chloride and dimethylformamide to form (R)-2-phenylpropionyl chloride-d3.", "Step 4: (R)-2-phenylpropionyl chloride-d3 is reacted with sodium hydroxide in D2O to form (R)-Ibuprofen-d3.", "Step 5: (R)-Ibuprofen-d3 is purified and isolated through recrystallization." ] } | |
CAS 编号 |
121702-86-1 |
分子式 |
C13H15O2D3 |
分子量 |
209.31 |
外观 |
White Low Melting Solid |
熔点 |
50-52°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
51146-57-7 (unlabelled) |
同义词 |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
标签 |
Ibuprofen Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)




